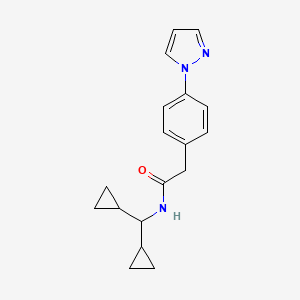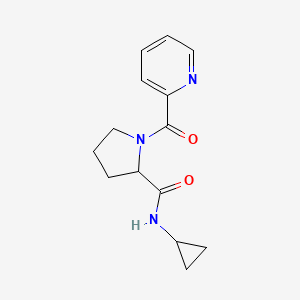![molecular formula C21H16N2OS B7635271 N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide](/img/structure/B7635271.png)
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide, also known as BTA-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTA-1 belongs to the class of benzothiazole derivatives and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Wissenschaftliche Forschungsanwendungen
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Wirkmechanismus
The mechanism of action of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide is not fully understood. However, it has been proposed that N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide exerts its biological effects by modulating the activity of various signaling pathways such as NF-κB and MAPK. N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has also been shown to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has also been shown to induce apoptosis in cancer cells and reduce oxidative stress and inflammation in the brain. Additionally, N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has been shown to modulate the activity of various signaling pathways such as NF-κB and MAPK.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in a laboratory setting. N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide has also been extensively studied for its potential therapeutic applications, which provides a basis for further research. However, N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Additionally, N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide may have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide. One possible direction is to further elucidate its mechanism of action. This can be done by using techniques such as proteomics and transcriptomics to identify the proteins and genes that are affected by N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide. Another possible direction is to study the pharmacokinetics and pharmacodynamics of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide, which can provide insights into its efficacy and safety in vivo. Additionally, N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide can be modified to improve its potency and selectivity, which can enhance its therapeutic potential.
Synthesemethoden
The synthesis of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide involves the reaction of 2-aminobenzothiazole with 4-(chloromethyl)benzophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with benzoyl chloride to obtain N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide. The synthesis of N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide is a relatively simple process and can be carried out in a laboratory setting.
Eigenschaften
IUPAC Name |
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2OS/c24-21(16-6-2-1-3-7-16)22-17-12-10-15(11-13-17)14-20-23-18-8-4-5-9-19(18)25-20/h1-13H,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGVLSIHAYJCKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-ylmethyl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,2,2-trifluoroethoxy)-N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]acetamide](/img/structure/B7635193.png)

![5-[[Cyclopentyl-(2-methoxyphenyl)methyl]amino]-1-methylpiperidin-2-one](/img/structure/B7635217.png)
![5-(furan-2-yl)-N-[(2-imidazol-1-ylpyridin-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B7635229.png)
![2-(furan-2-yl)-5-[(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)methyl]-1,3,4-oxadiazole](/img/structure/B7635234.png)


![2,6-dichloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B7635243.png)
![N-cyclopropyl-1-[4-(methoxymethyl)benzoyl]pyrrolidine-2-carboxamide](/img/structure/B7635245.png)

![1-[2-(1-Benzothiophen-3-yl)ethyl]-3-(1-propylsulfonylpiperidin-4-yl)urea](/img/structure/B7635268.png)
![N-cyclopropyl-1-[3-(4-ethylphenyl)propanoyl]pyrrolidine-2-carboxamide](/img/structure/B7635279.png)
![N-[[1-[(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)methyl]piperidin-3-yl]methyl]-4-methylbenzenesulfonamide](/img/structure/B7635289.png)
![N-[3-(dimethylamino)-3-oxopropyl]-2-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B7635295.png)